N-([2,3'-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the trifluoromethoxy group and the bipyridine moiety makes it a valuable candidate for various chemical reactions and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:
Formation of the bipyridine moiety: This can be achieved through a coupling reaction between two pyridine rings.
Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethylating agents under specific conditions to ensure the incorporation of the trifluoromethoxy group.
Sulfonamide formation: The final step involves the reaction of the bipyridine derivative with a sulfonyl chloride to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bipyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and sensors.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The trifluoromethoxy group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-([2,4’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the specific positioning of the bipyridine moiety and the trifluoromethoxy group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3S/c19-18(20,21)27-15-4-6-16(7-5-15)28(25,26)24-11-13-3-8-17(23-10-13)14-2-1-9-22-12-14/h1-10,12,24H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOPLTGDTYSOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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